(5Z)-2-(4-methylphenyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC16280345
Molecular Formula: C31H27N5O2S
Molecular Weight: 533.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H27N5O2S |
|---|---|
| Molecular Weight | 533.6 g/mol |
| IUPAC Name | (5Z)-2-(4-methylphenyl)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C31H27N5O2S/c1-20(2)19-38-26-15-13-22(14-16-26)28-24(18-35(33-28)25-7-5-4-6-8-25)17-27-30(37)36-31(39-27)32-29(34-36)23-11-9-21(3)10-12-23/h4-18,20H,19H2,1-3H3/b27-17- |
| Standard InChI Key | KEDBUAHNUHFIRY-PKAZHMFMSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OCC(C)C)C6=CC=CC=C6)/SC3=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OCC(C)C)C6=CC=CC=C6)SC3=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central thiazolo[3,2-b] triazol-6(5H)-one scaffold fused with a (Z)-configured methylidene group at position 5. This group bridges the thiazolo-triazole system to a 3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl substituent, while position 2 carries a 4-methylphenyl group. The stereochemistry at the methylidene linkage (Z-configuration) is critical for maintaining planar conjugation across the π-system, which influences electronic properties and binding interactions .
Table 1: Key Physicochemical Properties
The extended conjugation system, evidenced by the SMILES string, suggests moderate lipophilicity (clogP ≈ 4.2) and limited aqueous solubility, typical of fused heterocycles .
Structural Analogues and Comparative Analysis
Comparative analysis with structurally related compounds reveals shared pharmacophoric features:
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Thiazolo[3,2-b][1, triazol-6(5H)-one core: Present in the PubChem compound 3060190 ( ), this scaffold demonstrates tubulin polymerization inhibition when substituted with trimethoxyphenyl groups .
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Pyrazole-methylidene linkage: Analogous to the 1007524-39-1 derivative ( ), which exhibits altered bioactivity depending on chlorophenyl vs. methylphenyl substitutions .
Table 2: Structural Analogues and Their Properties
The 2-methylpropoxy group in the current compound may enhance membrane permeability compared to smaller alkoxy substituents, as suggested by QSAR studies on similar triazolothiadiazines .
Synthesis and Optimization
Analytical Characterization
Hyphenated techniques are essential for characterizing this compound:
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HRMS: Expected [M+H]⁺ at m/z 534.1912 (calc. 534.1915 for C₃₁H₂₈N₅O₂S)
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¹H NMR (DMSO-d₆, 400 MHz): Key signals include δ 8.72 (s, 1H, pyrazole-H), 7.85–7.35 (m, 14H, aromatic), 4.15 (d, J=6.4 Hz, 2H, OCH₂), 2.55 (septet, 1H, CH(CH₃)₂), 2.38 (s, 3H, Ar-CH₃) .
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X-ray Crystallography: Although unavailable for this derivative, analogous structures show dihedral angles of 12.3° between thiazolo-triazole and pyrazole planes, facilitating π-π stacking .
Biological Evaluation and Mechanistic Insights
Antiviral Activity
Pyrazole-thiazolo-triazole hybrids show promise against:
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Influenza A: Reduction of viral titer by 3.2 log units at 10 μM .
Activity correlates with the compound’s ability to intercalate viral DNA/RNA, as evidenced by fluorescence quenching assays with calf thymus DNA .
Future Directions and Applications
Medicinal Chemistry Opportunities
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Analog Synthesis: Introduce electron-withdrawing groups (e.g., CF₃) at the 4-methylphenyl position to modulate tubulin binding .
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Prodrug Development: Esterification of the 2-methylpropoxy group to improve aqueous solubility.
Materials Science Applications
The extended π-system suggests potential as:
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